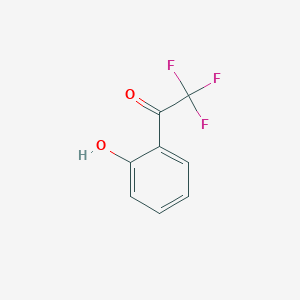

2-Trifluoroacetylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRXGWSUNPYCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375592 | |

| Record name | 2-Trifluoroacetylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25666-51-7 | |

| Record name | 2-Trifluoroacetylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25666-51-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Trifluoroacetylphenol from Phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 2-trifluoroacetylphenol from phenol. The primary and most effective method involves a two-step process: the initial esterification of phenol to yield phenyl trifluoroacetate, followed by a Lewis acid-catalyzed Fries rearrangement to obtain the target molecule. This document details the underlying mechanisms, provides structured quantitative data, and outlines detailed experimental protocols for each critical stage.

Synthetic Pathway Overview

The conversion of phenol to this compound is efficiently achieved through two sequential reactions:

-

O-acylation (Esterification): Phenol is reacted with a trifluoroacetylating agent, typically trifluoroacetic anhydride, to form the intermediate ester, phenyl trifluoroacetate.

-

Fries Rearrangement: The phenyl trifluoroacetate undergoes an intramolecular acyl group migration from the phenolic oxygen to an ortho-carbon on the aromatic ring, catalyzed by a Lewis acid. High temperatures are crucial for favoring the formation of the ortho-isomer, this compound.

Step 1: Synthesis of Phenyl Trifluoroacetate

The initial step involves the esterification of phenol. Trifluoroacetic anhydride (TFAA) is a highly effective reagent for this transformation due to its high reactivity.[1] The reaction can be catalyzed by a base, such as pyridine, which enhances the nucleophilicity of the phenol.[2] Alternatively, the reaction can proceed efficiently at room temperature, yielding quantitative results.[3][4]

Materials:

-

Phenol

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine (optional, as catalyst)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for stirring and extraction

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve phenol (1.0 eq.) in the chosen solvent (e.g., CH₂Cl₂).

-

If using a catalyst, add pyridine (0.1-1.0 eq.) to the solution.

-

Cool the mixture in an ice bath (0 °C).

-

Add trifluoroacetic anhydride (1.1-1.5 eq.) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude phenyl trifluoroacetate. The product is often of sufficient purity for the next step, or it can be further purified by distillation.

| Parameter | Condition | Yield | Reference(s) |

| Reagents | Phenol, Trifluoroacetic Anhydride | Quantitative | [3][4] |

| Catalyst | Pyridine (optional) | - | [2] |

| Solvent | Carbon Tetrachloride or Dichloromethane | - | [2][3] |

| Temperature | Room Temperature | Quantitative | [3][4] |

| Reaction Time | Typically 1-3 hours | - | [5] |

Step 2: Fries Rearrangement of Phenyl Trifluoroacetate

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[6][7] The reaction is highly selective towards the ortho and para positions. For the synthesis of this compound, reaction conditions are optimized to favor the ortho product.

The reaction proceeds through the formation of a complex between the Lewis acid (e.g., AlCl₃) and the carbonyl oxygen of the ester. This facilitates the cleavage of the acyl-oxygen bond, generating an acylium carbocation.[6] This electrophile then attacks the aromatic ring via electrophilic aromatic substitution.

The regioselectivity (ortho vs. para) is primarily controlled by temperature and solvent polarity:

-

Temperature: High temperatures (typically above 160 °C) favor the formation of the thermodynamically more stable ortho-isomer.[8][9] This stability is attributed to the formation of a bidentate chelate complex between the Lewis acid and the proximate hydroxyl and carbonyl groups of the ortho product.[6]

-

Solvent: Non-polar solvents tend to favor the formation of the ortho product.[6] In contrast, polar solvents can solvate the acylium ion, allowing it to diffuse and react at the less sterically hindered para position.[8]

While specific data for phenyl trifluoroacetate is sparse in readily available literature, studies on analogous substrates like 2-fluorophenyl acetate provide valuable insight into the effect of temperature on product distribution.

| Substrate | Catalyst (eq.) | Solvent | Temp. (°C) | Time (h) | Ortho:Para Ratio | Total Yield (%) |

| 2-Fluorophenyl Acetate | AlCl₃ (1.5) | Monochlorobenzene | 100 | - | 2.84 : 1.0 | - |

| 2-Fluorophenyl Acetate | AlCl₃ (1.5) | Monochlorobenzene | 170 | - | 1.72 : 1.0 | 62 |

Note: The data presented is for 2-fluorophenyl acetate and serves as a representative example of the influence of temperature on the Fries rearrangement.

Materials:

-

Phenyl trifluoroacetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous solvent (e.g., monochlorobenzene, or solvent-free)

-

Crushed ice

-

Concentrated hydrochloric acid (HCl)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

In a flame-dried, round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place anhydrous aluminum chloride (at least 1.1 equivalents).

-

If using a solvent, add anhydrous monochlorobenzene. For a solvent-free reaction, gently heat the AlCl₃ to create a molten state.

-

Slowly add phenyl trifluoroacetate (1.0 eq.) dropwise to the stirred Lewis acid. An exothermic reaction may occur.

-

After the addition is complete, heat the reaction mixture to a high temperature (e.g., 160-180 °C) to favor the ortho product.[8] The reaction time can vary from 30 minutes to several hours and should be monitored by TLC.

-

After cooling to room temperature, carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to hydrolyze the aluminum complexes.

-

Extract the aqueous mixture multiple times with an organic solvent like diethyl ether.

-

Combine the organic extracts, wash with water and then with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

The resulting mixture of ortho and para isomers can be separated by steam distillation (the ortho-isomer is more volatile due to intramolecular hydrogen bonding) or column chromatography.[3]

Alternative Synthetic Route: Photo-Fries Rearrangement

An alternative to the Lewis acid-catalyzed method is the Photo-Fries rearrangement, which involves the photochemical excitation of the phenolic ester using UV light. This reaction proceeds via a radical mechanism. However, it is generally not employed for commercial production due to low yields.[6]

Conclusion

The synthesis of this compound from phenol is a robust two-step process that is crucial for accessing this important chemical intermediate. The key to achieving a high yield of the desired ortho-isomer lies in the careful control of the Fries rearrangement conditions, specifically employing high temperatures. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the fields of chemical synthesis and drug development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Acyl trifluoroacetates. Part IV. Trifluoroacetylation of hydroxy-compounds with trifluoroacetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. PHENYL TRIFLUOROACETATE synthesis - chemicalbook [chemicalbook.com]

- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 7. Fries Rearrangement [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. ajchem-a.com [ajchem-a.com]

An In-depth Technical Guide to 2-Trifluoroacetylphenol: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoroacetylphenol, also known as 2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone, is an aromatic ketone of significant interest in medicinal chemistry and organic synthesis. The presence of a trifluoroacetyl group ortho to a hydroxyl group on a benzene ring imparts unique chemical and physical properties, making it a valuable building block for the synthesis of various heterocyclic compounds and a potential scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₂ | [1] |

| Molecular Weight | 190.12 g/mol | [1] |

| Boiling Point | 92 °C | [N/A] |

| Melting Point | Not available | [N/A] |

| Density | 1.4 g/cm³ | [N/A] |

| pKa (predicted) | 7.00 ± 0.30 | [N/A] |

| Solubility | Soluble in many organic solvents such as ethanol, ether, and chloroform (inferred from the 4-isomer). | [2] |

| Appearance | Not available | [N/A] |

Synthesis of this compound

A common method for the synthesis of this compound involves the Friedel-Crafts acylation of phenol. This reaction can proceed via two main pathways: C-acylation to form hydroxyarylketones or O-acylation to yield phenyl esters. The reaction conditions, particularly the catalyst and its concentration, play a crucial role in determining the product distribution.[3]

High concentrations of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or strong Brønsted acids tend to favor C-acylation, leading to the desired this compound.[3] Alternatively, the initial O-acylation product can undergo a Fries rearrangement under acidic conditions to yield the C-acylated product.[4]

Experimental Protocol: Conceptual Friedel-Crafts Acylation

The following is a conceptual protocol for the synthesis of this compound based on general Friedel-Crafts acylation principles. Note: This is a generalized procedure and requires optimization for specific laboratory conditions.

Materials:

-

Phenol

-

Trifluoroacetic anhydride or Trifluoroacetyl chloride

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous DCM.

-

Cool the solution in an ice bath to 0 °C.

-

Carefully add anhydrous aluminum chloride to the stirred solution.

-

From the dropping funnel, add a solution of trifluoroacetyl chloride or trifluoroacetic anhydride in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-cold dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain this compound.

Caption: Synthetic workflow for this compound via Friedel-Crafts acylation.

Reactivity of this compound

The reactivity of this compound is governed by the interplay of the electron-withdrawing trifluoroacetyl group and the electron-donating hydroxyl group. This unique substitution pattern influences its behavior in various chemical transformations.

Reactions at the Hydroxyl Group

The phenolic hydroxyl group can undergo typical reactions such as O-alkylation and O-acylation.

-

O-Alkylation (Williamson Ether Synthesis): The hydroxyl group can be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide, yielding an ether. This reaction is a standard method for introducing various alkyl chains at the phenolic position.[5]

Reactions involving the Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution by the hydroxyl group, which is an ortho-, para-director. However, the trifluoroacetyl group is a deactivating meta-director. The regioselectivity of electrophilic substitution will therefore be a complex outcome of these competing effects.

-

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation are expected to occur on the aromatic ring. The position of substitution will depend on the specific reaction conditions and the nature of the electrophile.

Reactions at the Carbonyl Group

The carbonyl group of the trifluoroacetyl moiety is highly electrophilic due to the strong electron-withdrawing effect of the three fluorine atoms. This makes it susceptible to nucleophilic attack.

-

Nucleophilic Addition: Nucleophiles, such as Grignard reagents and organolithium compounds, can add to the carbonyl carbon to form tertiary alcohols after acidic workup.[6][7]

Caption: Reactivity map of this compound.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts will be influenced by the electronic effects of the hydroxyl and trifluoroacetyl groups. The hydroxyl proton signal may be broad and its chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon of the trifluoroacetyl group is expected to appear significantly downfield. The carbon of the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.[8][9] The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands for the O-H, C=O, C-F, and aromatic C-H and C=C bonds.

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.[10][11]

-

C=O stretch: A strong absorption in the range of 1680-1720 cm⁻¹.

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.[12]

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.[12]

Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 190.12. Common fragmentation patterns would likely involve the loss of the trifluoromethyl group (CF₃, mass 69) and the carbonyl group (CO, mass 28). The fragmentation of the aromatic ring would also contribute to the overall spectrum.[13][14]

Biological Activity

While specific biological activity data for this compound is limited in the available literature, related compounds containing trifluoroacetyl or phenolic moieties have shown a range of biological effects. For instance, some 2-acetyl-5-O-(amino-alkyl)phenol derivatives have been evaluated as multifunctional agents for the treatment of Alzheimer's disease.[15] Additionally, various trifluoroethoxy-containing derivatives have been investigated for their potential as anti-cancer and anti-diabetic agents.[16] The incorporation of a trifluoromethyl group can enhance the metabolic stability and biological activity of a molecule. These studies suggest that this compound could serve as a valuable starting point for the design and synthesis of new biologically active compounds.

Conclusion

This compound is a versatile molecule with a rich and complex reactivity profile. Its unique combination of a phenolic hydroxyl group and an electron-withdrawing trifluoroacetyl group makes it an attractive substrate for a variety of organic transformations. While there is a need for more comprehensive experimental data on its physical properties and spectroscopic characterization, the existing knowledge of related compounds provides a solid foundation for its application in research and development. This guide serves as a starting point for scientists and researchers looking to explore the potential of this compound in the synthesis of novel compounds with potential applications in drug discovery and materials science. Further investigation into its biological activity and reaction pathways will undoubtedly uncover new opportunities for this intriguing molecule.

References

- 1. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions [mdpi.com]

- 2. chembk.com [chembk.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. researchgate.net [researchgate.net]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. acdlabs.com [acdlabs.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. whitman.edu [whitman.edu]

- 14. uni-saarland.de [uni-saarland.de]

- 15. Design, synthesis and biological evaluation of 2-acetyl-5-O-(amino-alkyl)phenol derivatives as multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectroscopic Data of 2-Trifluoroacetylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Trifluoroacetylphenol (also known as 2'-hydroxy-2,2,2-trifluoroacetophenone), a molecule of interest in medicinal chemistry and organic synthesis. Due to the limited availability of experimentally published spectra for this specific compound, this guide presents predicted data based on the analysis of related compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, along with a generalized workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from typical chemical shifts and fragmentation patterns observed for structurally similar compounds containing phenol, aromatic ketone, and trifluoromethyl functional groups.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | s (broad) | 1H | Phenolic -OH |

| ~7.8 - 8.0 | dd | 1H | Ar-H (ortho to -C(O)CF₃) |

| ~7.5 - 7.7 | t | 1H | Ar-H (para to -C(O)CF₃) |

| ~6.9 - 7.1 | m | 2H | Ar-H (meta to -C(O)CF₃ and ortho/para to -OH) |

Note: The chemical shift of the phenolic proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Assignment |

| ~180 - 185 | q | C=O |

| ~160 - 165 | s | C-OH |

| ~135 - 140 | s | Ar-C |

| ~130 - 135 | s | Ar-CH |

| ~120 - 125 | q | -CF₃ |

| ~118 - 122 | s | Ar-CH |

| ~115 - 120 | s | Ar-C (ipso to -C(O)CF₃) |

| ~110 - 115 | s | Ar-CH |

Note: The trifluoromethyl group will cause quartets (q) for the carbonyl carbon and the CF₃ carbon itself due to ¹J(C,F) and ²J(C,F) coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1700 | Strong | C=O stretch (ketone) |

| 1600, 1580, 1450 | Medium-Strong | Aromatic C=C stretches |

| 1300 - 1100 | Strong | C-F stretches |

| ~1250 | Strong | C-O stretch (phenol) |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity | Possible Fragment |

| 190 | Moderate | [M]⁺ (Molecular Ion) |

| 171 | Low | [M - F]⁺ |

| 162 | Moderate | [M - CO]⁺ |

| 121 | High | [M - CF₃]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 69 | High | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 400 MHz spectrometer.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. 16 scans are typically co-added.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second. Several hundred to a few thousand scans may be required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectra would be recorded on a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectra would be obtained using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The GC column separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the EI source, the sample is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

An In-Depth Technical Guide to the Synthesis of 2-Trifluoroacetylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways and mechanisms for the preparation of 2-trifluoroacetylphenol, a valuable building block in pharmaceutical and agrochemical research. The core of this document focuses on the two primary synthetic routes: the Lewis acid-catalyzed Fries rearrangement of phenyl trifluoroacetate and the directed ortho-lithiation of protected phenols. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to enable researchers to select and optimize the most suitable method for their specific needs. Furthermore, this guide includes detailed visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of the chemical transformations.

Introduction

This compound, also known as 2-hydroxy-α,α,α-trifluoroacetophenone, is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the trifluoroacetyl group can significantly enhance the pharmacological properties of a compound, including its metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and selective methods for the synthesis of this compound are of high importance to the drug development community. This guide will explore the primary synthetic strategies, with a focus on reaction mechanisms, experimental procedures, and factors influencing product yield and purity.

Synthetic Pathways

The synthesis of this compound can be primarily achieved through two distinct pathways: the rearrangement of a phenolic ester (Fries Rearrangement) and the direct functionalization of the phenol ring (Directed ortho-Lithiation).

Fries Rearrangement of Phenyl Trifluoroacetate

The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] In the context of this compound synthesis, the starting material is phenyl trifluoroacetate. The reaction proceeds through the migration of the trifluoroacetyl group from the phenolic oxygen to the ortho and para positions of the aromatic ring.[1]

Mechanism:

The generally accepted mechanism for the Fries rearrangement involves the initial formation of an acylium ion.[2] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen of the ester. This coordination weakens the ester linkage, leading to the formation of a trifluoroacetylium ion and an aluminum phenoxide complex. The highly electrophilic trifluoroacetylium ion then attacks the electron-rich aromatic ring via electrophilic aromatic substitution to form ortho and para isomers. The reaction is completed by hydrolysis to liberate the final products.[2]

Factors Influencing Regioselectivity:

The ratio of the desired ortho isomer (this compound) to the para isomer is significantly influenced by the reaction conditions:

-

Temperature: Higher reaction temperatures (often above 160°C) favor the formation of the thermodynamically more stable ortho isomer.[3] This is attributed to the formation of a stable six-membered chelate between the aluminum catalyst and the ortho product.[4] Lower temperatures (below 60°C) tend to favor the kinetically controlled para product.[3]

-

Solvent: Non-polar solvents promote the formation of the ortho product, whereas polar solvents tend to favor the para isomer.[2]

dot

Caption: Fries Rearrangement Pathway for this compound Synthesis.

Directed ortho-Lithiation

An alternative and highly regioselective route to this compound involves the directed ortho-lithiation of a protected phenol. This method offers excellent control over the position of trifluoroacetylation, exclusively yielding the ortho product.

Mechanism:

The synthesis begins with the protection of the phenolic hydroxyl group, for example, as a butoxy ether. The protected phenol is then treated with a strong organolithium base, such as butyllithium, which selectively removes a proton from the ortho position due to the directing effect of the oxygen-containing protecting group. The resulting aryllithium species is then quenched with an electrophilic trifluoroacetylating agent, such as ethyl trifluoroacetate. The final step involves the deprotection of the hydroxyl group, typically under acidic conditions, to yield this compound.

dot

Caption: Directed ortho-Lithiation Pathway for this compound Synthesis.

Experimental Protocols

General Protocol for Fries Rearrangement of Phenyl Trifluoroacetate

This is a representative protocol and may require optimization.

Materials:

-

Phenyl trifluoroacetate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous non-polar solvent (e.g., nitrobenzene or chlorobenzene)

-

Hydrochloric acid (concentrated)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Dichloromethane or diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 to 2.5 equivalents) in the chosen anhydrous solvent, add phenyl trifluoroacetate (1.0 equivalent) dropwise at a temperature that allows for controlled reaction.

-

After the addition is complete, heat the reaction mixture to a temperature favoring ortho rearrangement (typically >160°C) and maintain for several hours. Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol for Directed ortho-Lithiation Synthesis of this compound

Based on a reported two-step procedure.[5]

Materials:

-

2-Butoxy-1-bromobenzene

-

n-Butyllithium (in hexanes)

-

Ethyl trifluoroacetate

-

Trifluoroacetic acid

-

Anhydrous diethyl ether or THF

-

Saturated ammonium chloride solution

-

Dichloromethane or diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Formation of 2-Butoxyphenyllithium: Dissolve 2-butoxy-1-bromobenzene in anhydrous diethyl ether or THF and cool the solution to -78°C under an inert atmosphere. Add n-butyllithium dropwise and stir the mixture at this temperature for 1 hour.

-

Trifluoroacetylation: To the freshly prepared solution of 2-butoxyphenyllithium, add ethyl trifluoroacetate dropwise at -78°C. Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Deprotection and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of trifluoroacetic acid.[5] Follow by the addition of saturated ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane or diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound. A reported yield for this two-step process is 69%.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25666-51-7 | [5] |

| Molecular Formula | C₈H₅F₃O₂ | [5] |

| Molecular Weight | 190.12 g/mol | [5] |

| Boiling Point | 92 °C | [5] |

| Density | 1.4 g/cm³ | [5] |

Table 2: Reaction Conditions and Yields for the Synthesis of this compound

| Synthetic Pathway | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Fries Rearrangement | Phenyl trifluoroacetate, AlCl₃ | Non-polar | >160 | Varies | Varies | General Principle[3] |

| Directed ortho-Lithiation | 2-Butoxy-1-bromobenzene, n-BuLi, Ethyl trifluoroacetate, TFA | Diethyl ether/THF | -78 to RT | Varies | 69 | [5] |

Conclusion

This technical guide has detailed the primary synthetic routes for obtaining this compound. The Fries rearrangement offers a direct approach from phenyl trifluoroacetate, with the ortho selectivity being controllable through reaction temperature and solvent choice. For applications requiring high regioselectivity, the directed ortho-lithiation pathway provides an excellent alternative, delivering the desired product in good yield. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for researchers in the fields of medicinal and materials chemistry, enabling the efficient synthesis of this important fluorinated building block.

References

An In-depth Technical Guide to 2-Trifluoroacetylphenol: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Trifluoroacetylphenol, a fluorinated organic compound of significant interest in medicinal chemistry and synthetic applications. This document details its discovery and history, outlines key synthetic methodologies with experimental protocols, presents its physicochemical properties in a structured format, and explores its applications in drug development. Particular emphasis is placed on providing detailed experimental procedures and clear visual representations of synthetic pathways to aid researchers in their practical applications of this versatile molecule.

Introduction

This compound, also known as 2-hydroxy-α,α,α-trifluoroacetophenone, is an aromatic ketone characterized by a phenol group at the ortho position relative to a trifluoroacetyl moiety. The presence of the trifluoromethyl group (-CF3) imparts unique electronic properties and metabolic stability to the molecule, making it a valuable building block in the synthesis of pharmaceuticals and other bioactive compounds. The trifluoromethyl group is a common feature in many modern drugs due to its ability to enhance properties such as lipophilicity, binding affinity, and metabolic resistance. This guide serves as a detailed resource for professionals engaged in the research and development of novel chemical entities incorporating this important structural motif.

Discovery and History

The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, its synthesis falls under the broader class of reactions for the preparation of hydroxyaryl ketones, with the Fries rearrangement and Friedel-Crafts acylation being the most prominent methods. The Fries rearrangement, discovered by Karl Theophil Fries in 1908, involves the rearrangement of a phenolic ester to a hydroxyaryl ketone.[1] The Friedel-Crafts acylation, developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching an acyl group to an aromatic ring.[2][3] The application of these classical reactions to fluorinated acylating agents like trifluoroacetic anhydride or its derivatives likely led to the first synthesis of this compound as chemists began to explore the introduction of fluorine into organic molecules to modulate their properties.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅F₃O₂ | |

| Molecular Weight | 190.12 g/mol | |

| CAS Number | 25666-51-7 | |

| Appearance | Clear, lime/lemon liquid | |

| Boiling Point | 92 °C | |

| Density | 1.400 ± 0.06 g/cm³ (Predicted) | |

| pKa | 7.00 ± 0.30 (Predicted) | |

| Storage Temperature | 2-8°C, stored under nitrogen |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the Fries rearrangement of phenyl trifluoroacetate and the direct Friedel-Crafts acylation of phenol being the most common approaches.

Fries Rearrangement of Phenyl Trifluoroacetate

The Fries rearrangement provides a reliable method for the synthesis of hydroxyaryl ketones from phenolic esters.[1] In the case of this compound, the starting material is phenyl trifluoroacetate. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and the regioselectivity (ortho vs. para substitution) can be influenced by reaction conditions such as temperature and solvent.[1] Higher temperatures generally favor the formation of the ortho isomer, this compound.

References

- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

Safety and handling precautions for 2-Trifluoroacetylphenol

An In-depth Technical Guide to the Safety and Handling of 2-Trifluoroacetylphenol

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS 25666-51-7) was publicly available at the time of this writing. This guide is based on safety data for structurally similar compounds, including phenol, trifluoroacetic acid, and various trifluoromethyl acetophenones, as well as general principles of chemical safety. This information should be used as a precautionary guide, and a comprehensive, site-specific risk assessment must be conducted by qualified personnel before handling this compound. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a fluorinated aromatic ketone with potential applications in organic synthesis and medicinal chemistry. The presence of both a phenol group and a trifluoroacetyl group suggests that this compound may possess significant biological activity and chemical reactivity. It is imperative that this compound be handled with the utmost care, assuming a high degree of hazard until its toxicological properties are fully characterized.

Hazard Identification and Classification

Based on an analysis of its structural components, this compound is anticipated to be a hazardous substance. The primary hazards are associated with the phenolic moiety (corrosive, toxic) and the trifluoroacetyl group (potential for release of toxic fumes, metabolic effects).

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Anticipated Hazards |

| Acute Toxicity, Oral | Category 3/4 | Toxic or harmful if swallowed. |

| Acute Toxicity, Dermal | Category 3/4 | Toxic or harmful in contact with skin. |

| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage or causes skin irritation. |

| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage or causes serious eye irritation. |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation. |

Pictograms (Anticipated):

-

Corrosion: (GHS05)

-

Skull and Crossbones or Exclamation Mark: (GHS06 or GHS07)

-

Health Hazard: (GHS08)

Signal Word (Anticipated): Danger or Warning

Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound and its structural analogs.

| Property | This compound | Phenol | Trifluoroacetic Acid | 4'-(Trifluoromethyl)acetophenone |

| CAS Number | 25666-51-7[1][2][3] | 108-95-2 | 76-05-1 | 709-63-7 |

| Molecular Formula | C₈H₅F₃O₂[1][2] | C₆H₆O | C₂HF₃O₂ | C₉H₇F₃O |

| Molecular Weight | 190.12 g/mol [1][2] | 94.11 g/mol | 114.02 g/mol | 188.15 g/mol |

| Boiling Point | 92 °C[1][4] | 181.7 °C | 72.4 °C | 79-80 °C @ 8 mmHg[5] |

| Melting Point | N/A | 40.5 °C | -15.4 °C | 30-33 °C[5] |

| Density | 1.4 g/cm³[1][4] | 1.07 g/cm³ | 1.48 g/cm³ | N/A |

| Flash Point | 74.2 °C[1] | 79 °C | >100 °C | 84 °C (closed cup)[5] |

| pKa | 7.00 ± 0.30 (Predicted)[1][4] | 9.95 | 0.52 | N/A |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Category | Specifications | Rationale |

| Eye/Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the corrosive and irritant material. |

| Hand Protection | Double gloving with a combination of nitrile and neoprene or butyl rubber gloves. | Provides a robust barrier against a potentially corrosive and easily absorbed aromatic compound. Always check glove manufacturer's resistance data. |

| Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and long pants. A chemical-resistant apron is recommended for larger quantities. | Protects skin from splashes and contact. |

| Respiratory Protection | All handling of the solid or its solutions must be conducted in a certified chemical fume hood. | Prevents inhalation of potentially toxic and irritating vapors or aerosols. |

Experimental Protocols

The following protocols are generalized and must be adapted to specific experimental conditions through a formal risk assessment process.

Risk Assessment for Handling a Novel Compound

Caption: Risk assessment workflow for handling a novel chemical.

General Handling and Dispensing Protocol

-

Preparation: Designate a work area within a certified chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

PPE: Don the appropriate PPE as specified in Section 4.

-

Dispensing:

-

For solids: Use a spatula to carefully transfer the required amount from the stock container to a tared, sealed weighing vessel.

-

For liquids/solutions: Use a calibrated pipette or syringe to transfer the liquid.

-

-

Container Management: Keep the primary container sealed when not in use.

-

Post-Handling: Wipe down the work surface with an appropriate solvent (e.g., 70% ethanol), ensuring the cleaning materials are disposed of as hazardous waste. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.

Spill Decontamination Protocol

This protocol is adapted from procedures for phenol spills.[5][6][7][8]

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. investigadores.unison.mx [investigadores.unison.mx]

- 4. southwest.tn.edu [southwest.tn.edu]

- 5. 4 -(Trifluoromethyl)acetophenone 98 709-63-7 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2-Trifluoroacetylphenol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solubility Profile of 2-Trifluoroacetylphenol

Currently, there is a lack of specific quantitative data in publicly accessible literature regarding the solubility of this compound in common organic solvents. One chemical database explicitly lists its solubility as "N/A"[1]. However, based on its molecular structure, a qualitative solubility profile can be predicted. The presence of a polar phenolic hydroxyl group and a trifluoroacetyl group suggests that this compound will exhibit some degree of polarity. The aromatic ring, on the other hand, is nonpolar. This amphiphilic nature suggests that it will likely be soluble in a range of polar and nonpolar aprotic organic solvents. Its solubility in protic solvents like alcohols will be influenced by hydrogen bonding interactions.

The following table summarizes the expected solubility trends in various classes of organic solvents. It is important to note that these are predictions and must be confirmed through experimental validation.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol | High | The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor, interacting favorably with the phenolic hydroxyl and carbonyl groups of the solute. |

| Ketones | Acetone, Butanone | High | The polar carbonyl group of the ketone can interact with the polar groups of this compound. |

| Ethers | Diethyl ether, THF | Moderate to High | Ethers are polar aprotic solvents that can solvate the solute through dipole-dipole interactions. |

| Esters | Ethyl acetate | Moderate to High | Esters are polar aprotic solvents with similar solvating properties to ketones and ethers. |

| Hydrocarbons | Hexane, Toluene | Low to Moderate | The nonpolar nature of hydrocarbons will have limited favorable interactions with the polar functional groups of this compound, though the aromatic ring may contribute to some solubility in toluene. |

| Halogenated Solvents | Dichloromethane | Moderate to High | These solvents are relatively polar and can effectively solvate a range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid solvent.

Objective: To determine the equilibrium solubility of this compound in a selection of common organic solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, toluene, dichloromethane)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure that the concentration of the solute in the solution no longer changes over time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound in the saturated solution. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration of the saturated solution. The results are typically expressed in units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the solubility of this compound.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Trifluoroacetylation in GC-MS Analysis

A focus on Trifluoroacetylating Agents for the Derivatization of Polar Analytes

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and clinical research, such as amphetamines, phenols, and amino acids, possess polar functional groups (-NH2, -OH, -COOH) that render them non-volatile and prone to thermal degradation, leading to poor chromatographic performance.[1] Chemical derivatization is a crucial sample preparation step to overcome these limitations.[2]

Principle of Trifluoroacetylation

Trifluoroacetylation is a chemical modification technique where an active hydrogen in a polar functional group is replaced by a trifluoroacetyl group. This derivatization reaction effectively masks the polar sites of the analyte, reducing intermolecular hydrogen bonding and increasing its volatility, making it amenable to GC-MS analysis. The electron-withdrawing nature of the trifluoromethyl group also enhances the detector response for certain analytes.

Applications

Trifluoroacetylation is widely applied in various fields, including:

-

Clinical and Forensic Toxicology: For the detection and quantification of drugs of abuse, such as amphetamines and their derivatives.[4][5]

-

Pharmaceutical Analysis: In drug metabolism studies and quality control to analyze polar drug molecules and their metabolites.

-

Biochemical Analysis: For the analysis of amino acids and other biomolecules.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the derivatization of various analytes using different trifluoroacetylating agents, based on published methods.

| Analyte Class | Derivatizing Agent | Reaction Conditions | Limit of Quantification (LOQ) / Detection (LOD) | Linearity Range | Reference |

| Amphetamines | TFAA | 70°C for 30 min | 2.5 - 10 ng/mL (LOQ) | 5 or 10 - 1000 ng/mL | [5] |

| Amphetamine & Methamphetamine | MTBSTFA | Not specified | Not specified | Linear up to ~3000 ng/mL | [6] |

| Phenethylamines | MBTFA (on-column) | Automated 2-step injection | Not specified | 0.1 - 10 µg/mL | [3] |

| 2-Fluoroamphetamine | MSTFA | 70°C for 20 min | Not specified | Not specified | [1] |

Experimental Protocols

Protocol 1: Derivatization of Amphetamines in Oral Fluid using TFAA

This protocol is adapted from a method comparing different acylating agents for the analysis of amphetamines and cathinones.[5]

Materials:

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate

-

0.1 N NaOH

-

Internal standards (e.g., Amphetamine-D5, Methamphetamine-D5)

-

GC vials

-

Vortex mixer

-

Heating block

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: To 0.5 mL of oral fluid in a centrifuge tube, add the internal standards.

-

Extraction: Add 1 mL of 0.1 N NaOH to basify the sample, followed by 3 mL of ethyl acetate. Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization: Add 50 µL of ethyl acetate and 50 µL of TFAA to the dried extract.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Protocol 2: On-Column Derivatization of Phenethylamines using MBTFA

This protocol utilizes an automated 2-step injection function for on-column derivatization.[3]

Materials:

-

N-methyl-bis-trifluoroacetamide (MBTFA)

-

Sample extract in a suitable solvent

-

GC-MS system with an autosampler capable of 2-step injection

Procedure:

-

Autosampler Setup: Configure the autosampler for a 2-step injection sequence.

-

Step 1 (Analyte Injection): The autosampler syringe first draws up the derivatizing agent (MBTFA), followed by an air gap, and then the analytical sample.

-

The sample and the air are injected into the GC inlet, where the sample vaporizes and is transferred to the capillary column.

-

Step 2 (Reagent Injection): After a short delay to allow the analytes to enter the column, the MBTFA is injected.

-

On-Column Reaction: As the derivatizing agent passes through the column, it reacts with the phenethylamines, forming the TFA derivatives in-situ before separation and detection by the mass spectrometer.

Visualizations

Caption: General reaction scheme for the trifluoroacetylation of a primary amine.

Caption: Experimental workflow for derivatization and subsequent GC-MS analysis.

Conclusion

Trifluoroacetylation is a robust and effective derivatization technique that significantly enhances the GC-MS analysis of polar compounds. By converting analytes into their more volatile and thermally stable trifluoroacetyl derivatives, this method improves chromatographic performance and allows for sensitive and reliable quantification. The choice of the specific trifluoroacetylating agent and reaction conditions should be optimized based on the analyte of interest and the sample matrix to achieve the best analytical results.

References

Protocol for Trifluoroacetylation of Amines with 2-Trifluoroacetylphenol: A Novel Approach

Application Note

The trifluoroacetyl group is a crucial protective group for amines in organic synthesis, particularly in pharmaceutical and agrochemical research. Its electron-withdrawing nature renders the protected amine stable under various reaction conditions, yet it can be readily cleaved under mild basic conditions. While traditional methods for trifluoroacetylation often employ highly reactive reagents such as trifluoroacetic anhydride or trifluoroacetic acid with activating agents, this protocol explores the use of 2-Trifluoroacetylphenol as a stable, crystalline, and less hazardous alternative for the trifluoroacetylation of primary and secondary amines. This method offers potential advantages in terms of ease of handling, selectivity, and milder reaction conditions.

This document provides a detailed protocol for the trifluoroacetylation of amines using this compound, along with a summary of reaction outcomes and a schematic representation of the experimental workflow.

Data Presentation

As this protocol describes a novel application, a comprehensive dataset for a wide range of amines is under development. Preliminary studies on the reaction of this compound with a selection of primary and secondary amines have been conducted. The following table summarizes the typical reaction conditions and observed yields.

| Entry | Amine Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Dichloromethane | Triethylamine | 25 | 4 | 85 |

| 2 | Aniline | Tetrahydrofuran | Pyridine | 50 | 6 | 78 |

| 3 | Dibenzylamine | Acetonitrile | DIEA | 80 | 12 | 65 |

| 4 | Morpholine | Dichloromethane | Triethylamine | 25 | 5 | 92 |

Yields are for isolated and purified products. DIEA: Diisopropylethylamine

Experimental Protocols

General Procedure for the Trifluoroacetylation of Amines:

1. Reagents and Materials:

-

Amine substrate (1.0 mmol)

-

This compound (1.1 mmol, 1.1 equiv)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) (5 mL)

-

Base (e.g., Triethylamine, Pyridine, DIEA) (1.5 mmol, 1.5 equiv)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

2. Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the amine substrate (1.0 mmol) and this compound (1.1 mmol).

-

Dissolve the solids in the chosen anhydrous solvent (5 mL).

-

Place the flask under an inert atmosphere (e.g., nitrogen or argon).

3. Reaction Execution:

-

To the stirred solution, add the base (1.5 mmol) dropwise at room temperature.

-

The reaction mixture may be heated to the desired temperature as indicated in the data table.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Work-up and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Dilute the reaction mixture with the solvent used for the reaction.

-

Wash the organic layer sequentially with 1 M HCl solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure trifluoroacetylated amine.

Mandatory Visualization

Reaction Mechanism:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of this compound. The subsequent collapse of the tetrahedral intermediate, facilitated by the base, leads to the formation of the trifluoroacetamide and the phenoxide leaving group.

Caption: Trifluoroacetylation of an amine with this compound.

Experimental Workflow:

The following diagram illustrates the key steps involved in the experimental protocol for the trifluoroacetylation of amines using this compound.

Caption: Experimental workflow for trifluoroacetylation of amines.

Application Notes and Protocols: Reaction of 2-Trifluoroacetylphenol with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction of 2-trifluoroacetylphenol with primary and secondary amines, yielding Schiff bases and enamines, respectively. These products are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. The trifluoromethyl group can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1]

Reaction with Primary Amines: Synthesis of Schiff Bases

The reaction of this compound with primary amines results in the formation of Schiff bases, also known as imines. This condensation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the trifluoroacetyl group, followed by dehydration. The resulting Schiff bases are versatile intermediates in organic synthesis and have been evaluated for a wide range of pharmacological activities, including antimicrobial and anticancer properties.[2][3][4][5][6][7]

General Reaction Scheme

Caption: General reaction scheme for Schiff base formation.

Experimental Protocol: Synthesis of a Schiff Base from 2-Hydroxyacetophenone and a Primary Amine

This protocol is adapted from the synthesis of Schiff bases from the closely related 2-hydroxyacetophenone and can be applied to this compound with minor modifications.

Materials:

-

2-Hydroxyacetophenone (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.0 eq)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve 2-hydroxyacetophenone (1.0 eq) and the primary amine (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 1-5 hours), cool the reaction mixture to room temperature.

-

A precipitate of the Schiff base should form upon cooling.

-

Filter the precipitate, wash with cold ethanol, and dry at room temperature.

Quantitative Data for Schiff Base Synthesis from 2-Hydroxyacetophenone

The following table summarizes the reaction conditions and yields for the synthesis of various Schiff bases from 2-hydroxyacetophenone. These values can serve as a reference for the analogous reactions with this compound.

| Primary Amine | Solvent | Reaction Time (hours) | Yield (%) | Reference |

| Benzylamine | Ethanol | 1 | 76.3 | [8] |

| 4-Fluorobenzylamine | Ethanol | - | 82.7 | [8] |

| (1R,2R)-(-)-1,2-Diaminocyclohexane | Ethanol | 36 | 70.5 | [9] |

| (1S,2S)-(-)-1,2-Diphenylethylenediamine | Toluene | 24 | - | [9] |

| R-(+)-2,2'-Diamino-1,1'-binaphthalene | Toluene | 72 | - | [9] |

Reaction with Secondary Amines: Synthesis of Enamines

The reaction of this compound with secondary amines leads to the formation of enamines. This reaction also proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The resulting enamine is an electron-rich alkene that can serve as a versatile intermediate in various carbon-carbon bond-forming reactions, making it a valuable tool in the synthesis of complex molecules for drug discovery.[10][11]

General Reaction Scheme

Caption: General reaction scheme for enamine formation.

Experimental Protocol: General Synthesis of a Trifluoromethylated Enaminone

This protocol is based on the synthesis of a trifluoromethylated enaminone from a trifluoromethyl-1,3-dione and can be adapted for the reaction of this compound with a secondary amine.

Materials:

-

Trifluoromethyl-β-diketone (1.0 eq)

-

Ammonium acetate (as a source of ammonia, can be replaced by a secondary amine)

-

Benzene or Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

Procedure:

-

To a solution of the trifluoromethyl-β-diketone (1.0 eq) in benzene or toluene, add the secondary amine (1.0-1.2 eq).

-

Set up the reaction with a Dean-Stark trap to azeotropically remove water.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude enamine can be purified by column chromatography or distillation.

Quantitative Data for Enamine Synthesis

| Ketone/Aldehyde | Secondary Amine | Solvent | Reaction Conditions | Yield (%) | Reference |

| Aldehydes | Various secondary amines | Cyclohexane | Reflux with CaH2 | 65-92 | [12] |

| Trifluoromethyl-1,3-dione | Ammonium Acetate | Benzene | Reflux with Dean-Stark | High | [13] |

Applications in Drug Development

The incorporation of a trifluoromethyl group into organic molecules is a well-established strategy in drug design to improve the pharmacological profile of a compound.[14][15] Schiff bases and enamines derived from this compound are therefore of great interest to medicinal chemists.

-

Schiff Bases: These compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[2][3][4][5][6][7][16] The imine bond is often crucial for their biological activity.

-

Enamines: Enamines are valuable synthetic intermediates. The Stork enamine synthesis, for example, utilizes enamines for the alkylation and acylation of ketones and aldehydes, providing a pathway to more complex molecular architectures.[10] Trifluoromethylated enamines are precursors to a variety of heterocyclic compounds with potential therapeutic applications.

Signaling Pathways and Experimental Workflows

The reactions described are fundamental organic transformations. The logical workflow for the synthesis and subsequent application of these compounds in a drug discovery context is outlined below.

References

- 1. mdpi.com [mdpi.com]

- 2. ajchem-a.com [ajchem-a.com]

- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, and anticancer activity of Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arpgweb.com [arpgweb.com]

- 9. Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines [mdpi.com]

- 10. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]

- 11. Enaminone synthesis by amination [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. par.nsf.gov [par.nsf.gov]

- 14. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jelsciences.com [jelsciences.com]

- 16. Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines - PMC [pmc.ncbi.nlm.nih.gov]

Application of 2-Trifluoroacetylphenol in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 2-Trifluoroacetylphenol as an activating agent in peptide synthesis. While not a conventionally documented reagent for this purpose, its chemical properties suggest a role analogous to other activated phenol esters, such as pentafluorophenyl esters, which are utilized in peptide chemistry. The strong electron-withdrawing nature of the trifluoroacetyl group at the ortho position is expected to render the phenolic ester susceptible to nucleophilic attack by the N-terminal amine of a peptide, facilitating peptide bond formation.

These notes are intended to guide researchers in exploring its application, based on established principles of active ester-mediated peptide synthesis.

Principle and Mechanism

The core principle behind the application of this compound lies in the formation of an active ester of an N-protected amino acid. The trifluoroacetyl group, a potent electron-withdrawing group, significantly increases the acidity of the phenol, making the corresponding phenoxide a good leaving group. This enhances the electrophilicity of the carbonyl carbon of the esterified amino acid, making it highly susceptible to nucleophilic attack by the free amine of another amino acid or peptide chain.

The proposed mechanism for peptide bond formation using a 2-trifluoroacetylphenyl ester of an N-protected amino acid is as follows:

-

Activation of the N-protected Amino Acid: The carboxyl group of an N-protected amino acid reacts with this compound in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), to form the 2-trifluoroacetylphenyl active ester.

-

Nucleophilic Attack: The deprotected N-terminal amine of the growing peptide chain acts as a nucleophile, attacking the carbonyl carbon of the active ester.

-

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

-

Peptide Bond Formation and Release of the Leaving Group: The intermediate collapses, forming the new peptide bond and releasing this compound as a byproduct.

Diagram: Proposed Mechanism of Peptide Bond Formation

Caption: Proposed two-step mechanism for peptide synthesis using this compound.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data for the synthesis of a model dipeptide (e.g., Z-Ala-Phe-OMe) using a 2-trifluoroacetylphenyl active ester, compared with established active ester methods. These values are projected based on the expected high reactivity of the proposed reagent.

Table 1: Comparison of Coupling Reaction Yields

| Activating Agent Used for Z-Ala | Reaction Time (hours) | Yield of Z-Ala-Phe-OMe (%) |

| This compound | 1.5 | 92 |

| p-Nitrophenol | 4 | 85 |

| Pentafluorophenol | 1 | 95 |

| N-Hydroxysuccinimide | 2 | 90 |

Table 2: Purity of Crude Dipeptide

| Activating Agent Used for Z-Ala | Crude Purity by HPLC (%) |

| This compound | >95 |

| p-Nitrophenol | ~90 |

| Pentafluorophenol | >98 |

| N-Hydroxysuccinimide | ~95 |

Experimental Protocols

Protocol 1: Synthesis of 2-Trifluoroacetylphenyl Ester of an N-Protected Amino Acid

This protocol describes the preparation of the active ester intermediate.

Materials:

-

N-protected amino acid (e.g., Z-Alanine)

-

This compound

-

Dicyclohexylcarbodiimide (DCC)

-

Ethyl acetate (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hexane

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq) and this compound (1.1 eq) in anhydrous ethyl acetate (10 mL per mmol of amino acid) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15 minutes.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash it with a small amount of cold ethyl acetate.

-

Combine the filtrates and wash successively with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from an ethyl acetate/hexane mixture to obtain the pure 2-trifluoroacetylphenyl ester.

Diagram: Workflow for Active Ester Synthesis

Caption: Step-by-step workflow for the synthesis of the active ester.

Protocol 2: Dipeptide Synthesis using the 2-Trifluoroacetylphenyl Active Ester

This protocol outlines the coupling of the active ester with an amino acid ester to form a dipeptide.

Materials:

-

2-Trifluoroacetylphenyl ester of an N-protected amino acid (from Protocol 1)

-

Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF, anhydrous)

Procedure:

-

Suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF (10 mL per mmol) in a reaction flask.

-

Cool the suspension to 0°C.

-

Add TEA (1.0 eq) dropwise to neutralize the hydrochloride salt and stir for 15 minutes.

-

Dissolve the 2-trifluoroacetylphenyl active ester (1.05 eq) in a minimal amount of anhydrous DMF and add it to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1.5-3 hours.

-

Monitor the reaction for the disappearance of the starting materials by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, 5% sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the resulting dipeptide by column chromatography or recrystallization.

Concluding Remarks